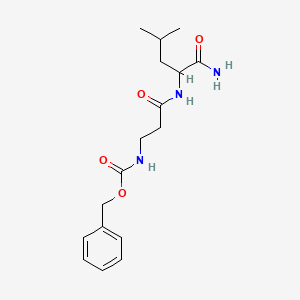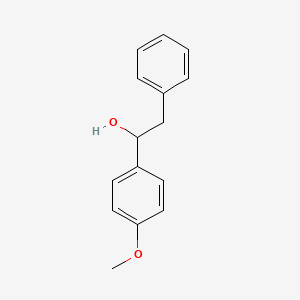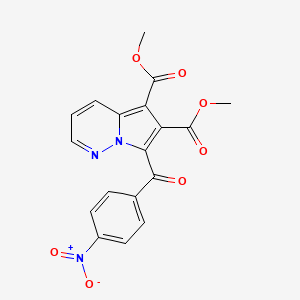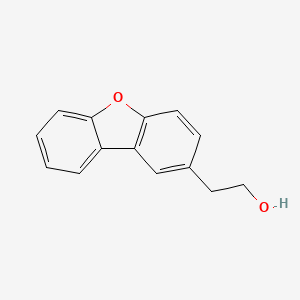
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is a derivative of cinnamic acid and is characterized by the presence of a cyano group, two methyl groups, and a hydroxy group attached to the cinnamate backbone .
Preparation Methods
The synthesis of ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate typically involves the reaction of 2,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate can be compared with other similar compounds, such as:
- Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate
- Ethyl beta-cyano-2,5-dimethyl-alpha-hydroxycinnamate
These compounds share a similar cinnamate backbone but differ in the position and number of methyl groups attached to the aromatic ring . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
107516-56-3 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-cyano-3-(2,4-dimethylphenyl)-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-6-5-9(2)7-10(11)3/h5-7,16H,4H2,1-3H3 |
InChI Key |
GNZJUAQMGJFYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C#N)C1=C(C=C(C=C1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)


![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)








